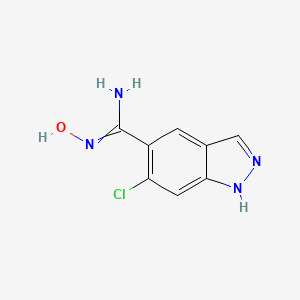

6-Chloro-N-hydroxy-1H-indazole-5-carboximidamide

Description

6-chloro-N’-hydroxy-1H-indazole-5-carboximidamide is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a chlorine atom at the 6th position, a hydroxy group at the N’ position, and a carboximidamide group at the 5th position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

Molecular Formula |

C8H7ClN4O |

|---|---|

Molecular Weight |

210.62 g/mol |

IUPAC Name |

6-chloro-N'-hydroxy-1H-indazole-5-carboximidamide |

InChI |

InChI=1S/C8H7ClN4O/c9-6-2-7-4(3-11-12-7)1-5(6)8(10)13-14/h1-3,14H,(H2,10,13)(H,11,12) |

InChI Key |

LHXHKISNKVSAGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1C(=NO)N)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-chloro-N’-hydroxy-1H-indazole-5-carboximidamide can be achieved through various synthetic routes. One common method involves the reaction of 6-chloroindazole with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent like ethanol at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-chloro-N’-hydroxy-1H-indazole-5-carboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the carboximidamide group, using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone derivative, while reduction of the carboximidamide group would produce an amine derivative .

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex indazole derivatives.

Biology: Indazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, 6-chloro-N’-hydroxy-1H-indazole-5-carboximidamide can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-N’-hydroxy-1H-indazole-5-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

The hydroxy and carboximidamide groups play a crucial role in the compound’s binding affinity and specificity. These functional groups can form hydrogen bonds and other interactions with the target proteins, enhancing the compound’s potency and selectivity .

Comparison with Similar Compounds

6-chloro-N’-hydroxy-1H-indazole-5-carboximidamide can be compared with other indazole derivatives to highlight its uniqueness:

6-chloro-1H-indazole: This compound lacks the hydroxy and carboximidamide groups, which are essential for the biological activity of 6-chloro-N’-hydroxy-1H-indazole-5-carboximidamide.

5-nitro-1H-indazole: The presence of a nitro group instead of a carboximidamide group significantly alters the compound’s reactivity and biological properties.

1H-indazole-3-carboxamide: This compound has a carboxamide group at the 3rd position, which affects its chemical and biological behavior compared to 6-chloro-N’-hydroxy-1H-indazole-5-carboximidamide.

The unique combination of functional groups in 6-chloro-N’-hydroxy-1H-indazole-5-carboximidamide contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.